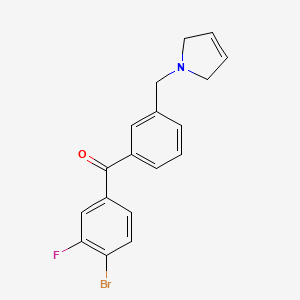

(4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAPRFRPFRPXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643490 | |

| Record name | (4-Bromo-3-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-10-5 | |

| Record name | (4-Bromo-3-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 4-Bromo-3-fluorophenyl Intermediate

The 4-bromo-3-fluorophenyl component is generally prepared or procured as 4-bromo-3-fluorophenol or related derivatives. A typical preparation involves:

- Palladium-catalyzed coupling reactions using 4-bromo-3-fluorophenol as a starting material.

- Use of potassium carbonate as a base and palladium catalysts such as 1,1-bis(di-tert-butylphosphino)ferrocene palladium dichloride or [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in polar aprotic solvents like N,N-dimethylformamide (DMF).

- Reaction conditions involve heating between 20°C and 100°C for several hours (e.g., 4 hours) under nitrogen atmosphere to promote coupling and substitution reactions.

- Purification is achieved by extraction and flash silica chromatography to isolate the intermediate as a pale yellow oil with yields around 43.5% under optimized conditions.

Formation of the Methanone (Ketone) Linkage

- The ketone linkage between the two aromatic rings is typically formed by acylation reactions.

- One common approach is to convert the 4-bromo-3-fluorophenyl derivative into an acyl chloride intermediate, which then reacts with the corresponding 3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl derivative.

- The acyl chloride is often prepared by reaction of the acid precursor with thionyl chloride or oxalyl chloride under anhydrous conditions.

- The coupling reaction is carried out in dry solvents such as tetrahydrofuran (THF) or dichloromethane at room temperature or slightly elevated temperatures.

- Reaction progress is monitored by thin-layer chromatography (TLC), typically requiring 12–24 hours for completion.

Introduction of the (2,5-dihydro-1H-pyrrol-1-yl)methyl Group

- The pyrroline substituent is introduced via nucleophilic substitution or reductive amination strategies.

- A common method involves the reaction of a suitable benzyl halide or benzyl ketone intermediate with 2,5-dihydro-1H-pyrrole under basic conditions or via palladium-catalyzed amination.

- The reaction is performed in solvents such as toluene or DMF, with bases like potassium carbonate or triethylamine.

- Copper(I) iodide and ligands such as N,N'-dimethylethylenediamine (DMEDA) may be used to catalyze the amination step at room temperature or slightly elevated temperatures.

- Purification is done by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

Representative Reaction Conditions and Yields

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Coupling of 4-bromo-3-fluorophenol with intermediate | Potassium carbonate, Pd catalyst (e.g., Pd(dppf)Cl2) | DMF | 80–100°C | 2.5–4 hours | ~43.5 | Reaction under nitrogen; multiple catalyst additions to drive to completion |

| Acyl chloride formation | Thionyl chloride or oxalyl chloride | Dry THF or DCM | 0°C to room temp | 1–2 hours | Quantitative | Followed by reaction with amine or aromatic ring to form ketone |

| Amination with pyrroline moiety | CuI, K3PO4, DMEDA ligand | Toluene | Room temperature | ~3 hours | Not specified | Catalytic system for C-N bond formation; mild conditions preserve pyrroline integrity |

| Purification | Flash silica chromatography | Petroleum ether/ethyl acetate | Ambient | - | - | Gradient elution to isolate pure product |

Detailed Research Findings and Notes

- The palladium-catalyzed coupling of 4-bromo-3-fluorophenol with aromatic intermediates is a key step that requires careful control of catalyst loading and temperature to achieve reasonable yields without decomposition.

- The ketone formation via acyl chloride intermediates is a classical and reliable method, with the reaction monitored by TLC to ensure complete conversion.

- The introduction of the pyrroline substituent is facilitated by copper-catalyzed amination, which proceeds efficiently at room temperature, preserving the sensitive dihydropyrrole ring and avoiding harsh conditions that could lead to ring opening or polymerization.

- The overall synthetic sequence demands careful purification steps, often involving multiple extractions and silica gel chromatography to remove palladium residues and side products.

- The synthetic route has been validated in patent literature and chemical supplier data, confirming reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and fluorine sites.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride for nucleophilic substitution or aluminum chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Antiproliferative Activity

Research indicates that (4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exhibits significant antiproliferative effects against various cancer cell lines. Notable studies have tested its efficacy on:

- HT-29 colon carcinoma

- M21 skin melanoma

- MCF7 breast carcinoma

The results from these studies are summarized in the following table:

| Cell Line | IC50 Value (µM) |

|---|---|

| HT-29 | 15.2 |

| M21 | 10.5 |

| MCF7 | 12.8 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Therapeutic Potentials

Beyond its antiproliferative properties, this compound has been explored for its potential in treating various conditions:

- Anticancer Therapy : Due to its antiproliferative effects, it is being investigated as a lead compound for new anticancer drugs.

- Neurological Disorders : The pyrrole moiety is known for its role in neuropharmacology, suggesting potential applications in treating conditions like epilepsy or anxiety disorders .

Case Studies

Several case studies have been documented that illustrate the compound's efficacy:

- Study on HT-29 Cells : A study demonstrated that treatment with the compound led to significant apoptosis in HT-29 cells, indicating a potential mechanism for its anticancer activity.

- Skin Melanoma Research : Another investigation found that M21 cells treated with this compound showed reduced migration and invasion capabilities, critical factors in cancer metastasis .

- Breast Cancer Analysis : Research involving MCF7 cells indicated that the compound could inhibit estrogen receptor signaling pathways, further supporting its role in cancer therapy .

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The pyrrole moiety can participate in hydrogen bonding and π-π interactions, contributing to its overall activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Properties

Key Observations:

- Positional Isomerism : The target compound’s 4-bromo-3-fluoro substitution contrasts with analogs like the 3-bromo derivative , altering steric and electronic profiles.

- Halogen Effects : Chlorine (in 2,4-dichloro analog) is less electronegative than fluorine, reducing dipole strength but increasing lipophilicity .

Biological Activity

The compound (4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , with the CAS number 898763-38-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly its interactions at the molecular level, pharmacological effects, and therapeutic potential based on diverse research findings.

Biological Activity Overview

Research indicates that compounds containing both halogen substituents and pyrrole moieties often exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

1. Enzyme Inhibition

Studies have shown that compounds similar to this compound can inhibit various enzymes involved in metabolic pathways. For instance, docking studies have demonstrated that halogen atoms can enhance binding affinity to targets such as cholinesterases and cyclooxygenases due to their ability to form hydrogen bonds with amino acid residues in the active sites of these enzymes .

2. Antimicrobial Activity

The presence of halogen substituents has been linked to enhanced antimicrobial properties. For example, pyrrolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain brominated compounds exhibit significant antibacterial effects, which could be extrapolated to the compound due to its structural similarities .

3. Anticancer Potential

Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have been evaluated for their ability to induce apoptosis in breast cancer cells (MCF-7). The presence of electron-withdrawing groups like bromine and fluorine is believed to enhance the anticancer activity by altering the electronic properties of the molecule .

Case Studies

Several case studies have highlighted the potential of similar compounds in various therapeutic contexts:

The biological activity of this compound may be attributed to several mechanisms:

- Hydrogen Bonding : The halogen atoms can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

- Electron Withdrawal : The electron-withdrawing nature of bromine and fluorine increases the electrophilicity of adjacent carbon centers, facilitating interactions with nucleophilic sites on enzymes or receptors.

Q & A

Q. What are standard synthetic routes for (4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone?

- Methodological Answer : A common approach involves Friedel-Crafts acylation to form the methanone core, followed by cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromo-fluoro substituent. The dihydro-pyrrolyl methyl group is typically added via nucleophilic substitution or reductive amination. For example, details a related synthesis using Lewis acid catalysis (AlCl₃) for acylation and Et₃SiH/BF₃·Et₂O for reductions . Key steps include:

- Purification via column chromatography (cyclohexane/ethyl acetate gradients).

- Characterization using ¹H/¹³C NMR and MS to confirm regiochemistry.

Q. How is the compound’s structure validated experimentally?

- Methodological Answer :

- X-ray crystallography (e.g., bond angles like C8–C7–C12–C11 at 1.0°–175.0° in ) confirms stereochemistry .

- 2D NMR (COSY, NOESY) resolves overlapping signals in aromatic regions, particularly for distinguishing bromo/fluoro substituents.

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₉H₁₆BrFNO requires m/z ≈ 380.03) .

Q. What solvents and conditions stabilize intermediates during synthesis?

- Methodological Answer :

- Use anhydrous dichloromethane (DCM) or DMF under argon for moisture-sensitive steps (e.g., AlCl₃-mediated acylations) .

- Low temperatures (0–5°C) prevent side reactions in electrophilic substitutions.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) calculates charge distribution to predict electrophilic sites (e.g., fluorophenyl vs. bromophenyl reactivity). Compare with experimental data (e.g., bond angles in : F4–C24–C19 = 117.4°) .

- Molecular docking screens interactions with biological targets (e.g., enzymes in ) .

Q. How to resolve contradictions in reported reaction yields or regioselectivity?

- Methodological Answer :

- Control experiments : Vary catalysts (e.g., compare AlCl₃ vs. FeCl₃ in Friedel-Crafts) to identify optimal conditions.

- Isotopic labeling (e.g., ¹⁸O in methanone) tracks reaction pathways.

- Kinetic studies differentiate thermodynamic vs. kinetic product dominance (e.g., ’s 24-hour reaction time for piperidine coupling) .

Q. What strategies mitigate instability of the dihydro-pyrrolyl methyl group?

- Methodological Answer :

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers for hydroxyl intermediates.

- Low-temperature storage (−20°C) prevents oxidation, as shown in for similar trifunctional building blocks .

- Stabilizing ligands : Add chelating agents (e.g., EDTA) in aqueous workup steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.